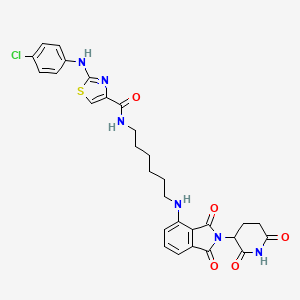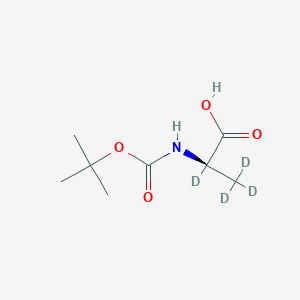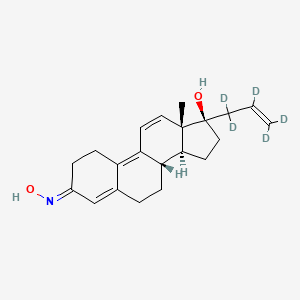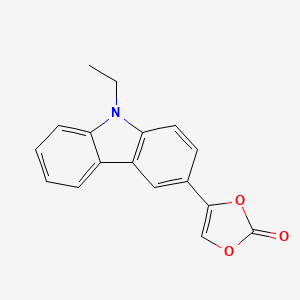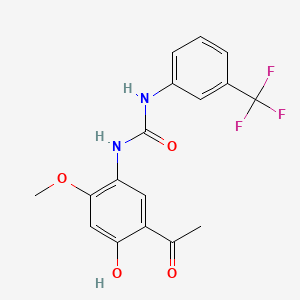
TOPK-p38/JNK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for TOPK-p38/JNK-IN-1 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is primarily used in scientific research rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
TOPK-p38/JNK-IN-1 undergoes several types of chemical reactions, including:
Inhibition of Nitric Oxide Production: The compound inhibits nitric oxide production in RAW264.7 cells.
Suppression of Cell Proliferation: It inhibits cell proliferation in a dose-dependent manner in both RAW264.7 and HaCaT cell lines.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of proteins involved in the TOPK/NF-κB/p38/JNK signaling pathway.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing nitric oxide production and various concentrations of this compound for inhibiting cell proliferation . The major products formed from these reactions are the inhibited forms of the target proteins and reduced levels of nitric oxide .
Applications De Recherche Scientifique
TOPK-p38/JNK-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the TOPK-p38/JNK signaling pathway in cancer progression and to develop potential cancer therapies
Inflammation Studies: The compound’s anti-inflammatory properties make it valuable for research into inflammatory diseases.
Cell Cycle Regulation: It is used to investigate the regulation of the cell cycle and mitotic progression.
Drug Development: This compound is a candidate for developing new drugs targeting the TOPK-p38/JNK signaling pathway.
Mécanisme D'action
TOPK-p38/JNK-IN-1 exerts its effects by inhibiting the TOPK-p38/JNK signaling pathway. This inhibition prevents the phosphorylation of downstream proteins, thereby avoiding the degradation of TOPK . The compound targets molecular pathways involved in inflammation and cancer progression, including the MAPK, PI3K/PTEN/AKT, and NOTCH1 pathways .
Propriétés
Formule moléculaire |
C17H15F3N2O4 |
|---|---|
Poids moléculaire |
368.31 g/mol |
Nom IUPAC |
1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |
Clé InChI |
GHJDMUOTXYVBEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


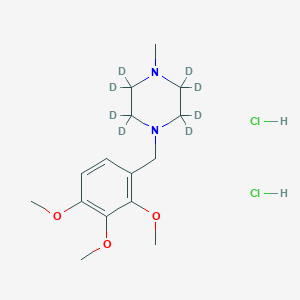

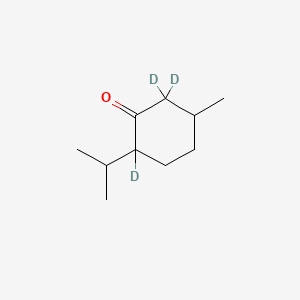



![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
